![molecular formula C22H21N5O4 B2503247 7-{[1-(3,4-dimethoxyphenyl)ethyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396673-56-5](/img/structure/B2503247.png)

7-{[1-(3,4-dimethoxyphenyl)ethyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

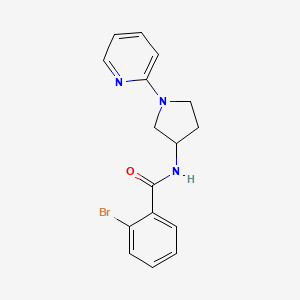

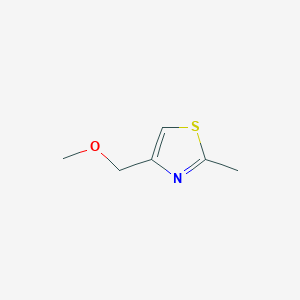

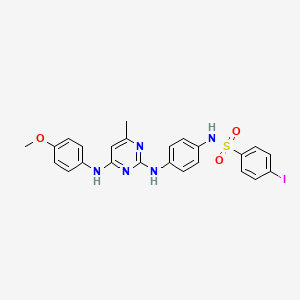

The compound 7-{[1-(3,4-dimethoxyphenyl)ethyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a derivative of pyrimido[4,5-d]pyrimidine, which is a bicyclic heteroaromatic molecule. The structure of this compound suggests that it could be a potential inhibitor of tyrosine kinase activity, specifically targeting the epidermal growth factor receptor (EGFR). The presence of a 3,4-dimethoxyphenyl group and a phenyl group in its structure may contribute to its activity and selectivity towards EGFR.

Synthesis Analysis

The synthesis of related pyrimido[4,5-d]pyrimidine derivatives has been reported in the literature. For instance, the synthesis of 7-aminopyrido[4,3-d]pyrimidines with aromatic side chains at the 4-position has been described, and these compounds have been identified as a new class of inhibitors of the tyrosine kinase activity of EGFR . Another study reports the green synthesis of polyfunctionalized 7-amino-5-(4-aroyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives through a one-pot three-component reaction . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of pyrimido[4,5-d]pyrimidine derivatives is crucial for their activity as tyrosine kinase inhibitors. Structure-activity relationships (SARs) have been explored, revealing that certain substitutions on the aromatic side chains can significantly affect potency. For example, in the phenylamino series, 3-substituted derivatives were found to be more potent than 2- and 4-substituted analogues, with electron-withdrawing groups enhancing activity . These findings could be relevant for the optimization of the molecular structure of this compound for better EGFR inhibitory activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimido[4,5-d]pyrimidine derivatives typically include the formation of the bicyclic ring system and the introduction of various functional groups. The one-pot three-component reaction described for the synthesis of related compounds suggests that similar methodologies could be employed for the synthesis of this compound, potentially involving the condensation of appropriate precursors.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar compounds can be inferred. Pyrimido[4,5-d]pyrimidine derivatives are likely to exhibit moderate to good solubility in polar organic solvents, and their stability could be influenced by the nature of the substituents on the aromatic rings. The presence of electron-donating methoxy groups in the compound of interest may affect its electronic properties and, consequently, its interaction with the target receptor .

Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Chemical Reactions

- Regioselective Amination : A study detailed the regioselective amination of condensed pyrimidines, leading to 7-amino derivatives, showcasing a foundational chemical reaction relevant to modifying pyrimido[4,5-d]pyrimidine structures for further applications (Gulevskaya et al., 1994).

- Three-Component Condensation : Research highlighted the synthesis of new pyrido[2,3-d]pyrimidine derivatives through a three-component condensation, indicating the versatility of these compounds in creating heterocyclic structures with potential biological activities (Komkov et al., 2006).

Optical and Nonlinear Optical (NLO) Properties

- Optical Applications : A study on pyrimidine-based bis-uracil derivatives explored their potential in optical and NLO device fabrications, suggesting the suitability of pyrimido[4,5-d]pyrimidine derivatives for advanced materials science applications (Mohan et al., 2020).

Drug Discovery and Biological Activity

- Antimicrobial Activity : Synthesis and preliminary evaluation of Schiff Bases of Pyrido[1,2-a]Pyrimidine derivatives with certain amino acids demonstrated variable antibacterial activities, highlighting the potential of these compounds in developing new antimicrobial agents (Alwan et al., 2014).

- Anti-Inflammatory and Analgesic Agents : Research into benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showed significant COX-2 inhibitory activity, along with analgesic and anti-inflammatory properties, indicating their potential as pharmaceuticals (Abu‐Hashem et al., 2020).

Eigenschaften

IUPAC Name |

2-[1-(3,4-dimethoxyphenyl)ethylamino]-6-phenyl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O4/c1-13(14-9-10-17(30-2)18(11-14)31-3)24-21-23-12-16-19(25-21)26-22(29)27(20(16)28)15-7-5-4-6-8-15/h4-13H,1-3H3,(H2,23,24,25,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQBZKQZPBXXOLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OC)OC)NC2=NC=C3C(=N2)NC(=O)N(C3=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(oxan-4-yl)methanone](/img/structure/B2503164.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide](/img/structure/B2503165.png)

![2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2503167.png)

![(4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid](/img/structure/B2503170.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2503174.png)

![1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2503175.png)

![1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2503178.png)

![N-(2-methoxyethyl)-2-(3-(2-(4-methoxyphenyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2503182.png)